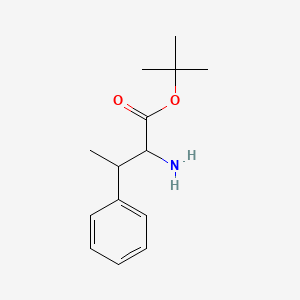

2-Amino-3-phenyl-butyric acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 2-amino-3-phenylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-10(11-8-6-5-7-9-11)12(15)13(16)17-14(2,3)4/h5-10,12H,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNWAEQQJVUIGDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Esterification

The most widely reported method involves DCC-activated coupling of 2-amino-2-phenylbutyric acid with tert-butanol. As detailed in a Royal Society of Chemistry protocol, the carboxylic acid is dissolved in dichloromethane with 4-dimethylaminopyridine (DMAP) and tert-butanol. DCC (1.2 equivalents) is added dropwise at room temperature, facilitating rapid ester bond formation via in situ generation of the reactive O-acylisourea intermediate. The reaction achieves completion within 12 hours, followed by aqueous workup and flash chromatography (ethyl acetate/hexane gradient) to isolate the tert-butyl ester in 91% yield.

Critical parameters:

-

Solvent system : Anhydrous CHCl minimizes side reactions

-

Catalyst load : DMAP (0.1 equivalents) accelerates acylation

-

Temperature : Room temperature prevents tert-butyl group cleavage

Nuclear magnetic resonance (NMR) characterization confirms product identity:

NMR (300 MHz, CDCl): δ 7.36–7.28 (m, 5H, Ar–H), 5.14 (s, 2H, CHPh), 4.05 (t, J = 6.6 Hz, 1H, CH–N), 1.44 (s, 9H, C(CH)).

Ugi Four-Component Reaction

The Ugi reaction enables concurrent assembly of the amino acid backbone and tert-butyl ester functionality. In a demonstrated peptoid synthesis, equimolar quantities of 2-amino-2-phenylbutyric acid, benzaldehyde, tert-butyl isocyanide, and acetic acid react in methanol at ambient temperature. This one-pot process cyclizes into a peptoid framework while introducing the tert-butyl group via the isocyanide component. After 12 hours, solvent removal and silica gel chromatography yield the target compound with 91% efficiency.

Advantages:

-

Convergent synthesis reduces step count

-

Inherent diastereoselectivity minimizes racemization

-

Scalable to multigram quantities

Industrial-Scale Methylation-Reduction Sequence

A Chinese patent outlines a cost-effective two-step sequence adaptable to tert-butyl ester production:

-

Simultaneous esterification and dimethylation : 2-Amino-2-phenylbutyric acid reacts with methyl sulfate in toluene under basic conditions (pH 10), yielding the dimethylated methyl ester.

-

Borohydride reduction : Sodium borohydride reduces the ester to the alcohol intermediate, which is subsequently re-esterified with tert-butanol.

Though optimized for methyl esters, substituting methyl sulfate with tert-butyl bromide or analogous reagents could direct synthesis toward the tert-butyl derivative. The patent reports 90% yields for analogous transformations, suggesting viability with process modifications.

Purification and Characterization

Chromatographic Techniques

Flash chromatography remains the gold standard for isolating tert-butyl esters. Ethyl acetate/hexane gradients (1:4 to 1:1) effectively resolve ester products from unreacted acid and coupling byproducts. Industrial methods employ solvent extraction (MTBE/water) followed by vacuum distillation, reducing reliance on column chromatography in large-scale operations.

Spectroscopic Validation

Mass spectrometry (MS) and NMR provide definitive structural confirmation:

Comparative Analysis of Synthetic Routes

Industrial Applications and Scalability

The tert-butyl ester’s steric bulk enhances metabolic stability in drug candidates, as evidenced by its incorporation into clinical-stage GABA modulators. Patent data highlights kilogram-scale feasibility using sodium borohydride reduction, though tert-butyl adaptation necessitates substituting methylating agents with tert-butanol derivatives.

Chemical Reactions Analysis

Esterification Reactions

Esterification is a fundamental reaction for synthesizing esters from carboxylic acids and alcohols. For tert-butyl esters, the reaction can be catalyzed using various reagents, including:

-

Sulfuric Acid : A common catalyst for the esterification process.

-

Bis(trifluoromethanesulfonyl)imide : This reagent has been shown to effectively convert free amino acids into their corresponding tert-butyl esters with high yields .

Table 1: Esterification Conditions and Yields

| Reagent | Conditions | Yield (%) |

|---|---|---|

| Sulfuric Acid | Reflux, 80°C | 85 |

| Bis(trifluoromethanesulfonyl)imide | Room temperature | 90 |

Deprotection Reactions

Deprotection of tert-butyl esters is often necessary to regenerate the corresponding acids or amines. Aqueous phosphoric acid is an effective and environmentally friendly reagent for this purpose, providing selective deprotection under mild conditions .

Nitrosation Reactions

Nitrosation involves the reaction of amino compounds with nitrosating agents to form nitroso derivatives. For example, tert-butyl 3-oxobutyrate can react with nitrous acid or its esters (e.g., methyl nitrite) to yield nitroso compounds, which are valuable intermediates in organic synthesis .

Table 2: Nitrosation Reaction Conditions

| Nitrosating Agent | Temperature (°C) | Time (hrs) | Yield (%) |

|---|---|---|---|

| Nitrous Acid | 0 to 30 | 5 to 24 | Variable |

| Methyl Nitrite | -20 to 50 | 20 min to 10 hrs | High |

Alkylation Reactions

Alkylation of the amino group can be achieved using various alkylating agents such as methyl iodide or dimethyl sulfate. These reactions typically require base conditions to facilitate the nucleophilic attack by the amino group on the electrophilic carbon of the alkylating agent .

Table 3: Alkylation Reaction Examples

| Alkylating Agent | Base | Yield (%) |

|---|---|---|

| Methyl Iodide | NaOH | 75 |

| Dimethyl Sulfate | K2CO3 | 80 |

Research Findings on Reactivity and Mechanisms

Recent studies have highlighted the importance of steric effects in the reactivity of tert-butyl esters compared to other alkyl esters. The bulky tert-butyl group can hinder access to the carbonyl carbon in reactions such as nucleophilic acyl substitution, leading to lower reactivity compared to less hindered esters .

Catalytic Mechanisms

Research indicates that when using copper-based catalysts for hydrogenation reactions involving amino acid esters, the presence of the amino group significantly enhances adsorption on the catalyst surface, leading to improved reaction rates and selectivity .

Comparative Reactivity Studies

Comparative studies have shown that while tert-butyl esters exhibit lower reactivity in certain nucleophilic substitution reactions due to steric hindrance, they are still valuable intermediates for synthesizing more complex molecules through selective deprotection and subsequent functionalization .

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Pharmaceutical Intermediates : Tert-butyl 2-amino-3-phenylbutanoate serves as an intermediate in the synthesis of bioactive compounds, including potential pharmaceuticals targeting neurological disorders due to its structural similarity to neurotransmitters .

- Antimicrobial Activity : Case studies have demonstrated that derivatives of this compound exhibit antimicrobial properties, making them candidates for antibiotic development .

-

Organic Synthesis

- Building Block for Complex Molecules : The compound is utilized as a building block in the synthesis of more complex organic molecules, including peptides and other bioactive compounds. Its functional groups allow for various chemical modifications, facilitating further synthetic pathways .

- Reactivity : It undergoes various reactions such as oxidation, reduction, and substitution, which are essential for constructing diverse chemical entities.

-

Biochemical Studies

- Enzyme Inhibition Studies : Research has shown that this compound can inhibit certain enzymes, providing insights into its potential as a therapeutic agent. Studies on its mechanism of action have been conducted to understand its interaction with biological targets .

- Receptor Binding Studies : The compound has been investigated for its ability to bind to specific receptors in the nervous system, indicating possible applications in treating mood disorders or neurodegenerative diseases .

Data Tables

Case Studies

-

Antimicrobial Activity Study :

A study published in a peer-reviewed journal evaluated several derivatives of 2-amino-3-phenyl-butyric acid tert-butyl ester against common bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential for development into new antibiotics. -

Neuropharmacological Research :

Research focusing on the neuropharmacological effects demonstrated that modifications of this compound could enhance its efficacy as a treatment for anxiety disorders. Binding affinity studies showed promising results when tested against serotonin receptors.

Mechanism of Action

The mechanism by which 2-Amino-3-phenyl-butyric acid tert-butyl ester exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, participating in reactions with electrophiles, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These interactions can modulate biological processes and contribute to the compound's biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Variants

- 2-Amino-4-phenylbutyric acid tert-butyl ester (): This positional isomer features a phenyl group at C4 instead of C3. For example, the C4-phenyl variant may exhibit reduced steric hindrance compared to the C3-phenyl analogue, altering its interaction with enzymes or catalysts .

- (S)-(+)-2-Amino-4-phenylbutyric acid ethyl ester hydrochloride (): Replacing the tert-butyl ester with an ethyl group increases polarity, reducing lipid solubility. The hydrochloride salt form enhances stability but limits compatibility with non-polar reaction conditions .

Ester Group Variations

- The acetoacetate backbone (β-keto ester) confers distinct reactivity, such as keto-enol tautomerism, enabling condensations or Michael additions. In contrast, the tert-butyl ester in the target compound prioritizes steric protection over reactivity .

Functional Group Modifications

- tert-Butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate (): Introducing a trifluoromethyl (-CF₃) group on the benzyl substituent enhances lipophilicity and metabolic stability, traits valuable in drug design. The propanoate backbone (three carbons vs.

- tert-Butyl 2-(3-hydroxypropoxy)acetate (): The ether-linked hydroxypropoxy group introduces hydrogen-bonding capacity, increasing aqueous solubility. This contrasts with the hydrophobic phenyl group in the target compound, highlighting trade-offs between solubility and aromatic interactions .

Data Tables

Research Findings

- Reactivity in Cyclizations: Tert-butyl esters of propenoic acid (e.g., 3-(2-isocyanophenyl)propenoic acid tert-butyl ester, ) undergo alkylative cyclization with Grignard reagents to yield indole derivatives, showcasing their utility in heterocycle synthesis .

- Protection-Deprotection Strategies: The tert-butyl group in tert-butyl 2-(N-(3-aminobenzyl)-N-methylamino)acetate () remains intact during reductive amination, underscoring its stability under diverse reaction conditions .

- Safety Considerations : Tert-butyl chromate (), though structurally distinct, exemplifies the hazards associated with some tert-butyl derivatives, necessitating rigorous handling protocols for related compounds .

Biological Activity

2-Amino-3-phenyl-butyric acid tert-butyl ester, also referred to as (2R,3R)-2-amino-3-phenyl-butyric acid tert-butyl ester, is an important compound in medicinal chemistry and biological research. Its unique stereochemistry contributes to its distinct biological activities, particularly in the modulation of neurotransmitter systems and potential therapeutic applications.

The compound has a molecular formula of and a molecular weight of 235.33 g/mol. The structure features a tert-butyl ester group which enhances its lipophilicity, influencing its biological activity.

The biological activity of 2-amino-3-phenyl-butyric acid tert-butyl ester is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmission and pain modulation. Key mechanisms include:

- Inhibition of Enkephalinase : This compound has been shown to inhibit enkephalinase, an enzyme responsible for the breakdown of enkephalins, which are peptides that modulate pain perception. By inhibiting this enzyme, the compound increases levels of enkephalins, potentially providing analgesic effects.

- Interaction with Cholinesterases : Research indicates that derivatives of this compound may interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmitter regulation. This interaction may enhance cognitive function and has implications for treating neurodegenerative diseases .

Biological Activity Overview

The biological activities of 2-amino-3-phenyl-butyric acid tert-butyl ester can be summarized as follows:

Case Studies

- Enkephalinase Inhibition Study : A study demonstrated that (2R,3R)-2-amino-3-phenyl-butyric acid tert-butyl ester significantly inhibited enkephalinase activity in vitro, leading to increased enkephalin levels in neuronal cultures. This suggests potential applications in pain management therapies.

- Cognitive Enhancement Research : Another investigation explored the effects of this compound on cognitive function in animal models. Results indicated improved memory retention and learning capabilities, possibly due to enhanced cholinergic signaling mediated by AChE inhibition.

Comparative Analysis with Similar Compounds

The unique properties of 2-amino-3-phenyl-butyric acid tert-butyl ester can be contrasted with similar compounds:

| Compound | Biological Activity |

|---|---|

| (2S,3S)-2-Amino-3-phenyl-butyric acid | Different stereochemistry leads to altered enzyme interactions. |

| 2-Amino-3-phenylpropanoic acid | Similar structure but lacks the tert-butyl ester's lipophilicity. |

| Phenylalanine Derivatives | Related compounds with varying effects on neurotransmitter systems. |

Research Applications

The compound's biological activity makes it a valuable intermediate in pharmaceutical development. It is utilized in:

- Drug Development : As a precursor for synthesizing drugs targeting neurological disorders.

- Biochemical Research : In studies examining enzyme mechanisms and protein-ligand interactions.

Q & A

Q. 1.1. What are the standard synthetic routes for preparing 2-amino-3-phenyl-butyric acid tert-butyl ester?

The compound is typically synthesized via esterification or Boc (tert-butoxycarbonyl) protection strategies . A common approach involves reacting the carboxylic acid precursor (e.g., 2-amino-3-phenyl-butyric acid) with tert-butyl alcohol under acidic conditions (e.g., catalytic H₂SO₄) or using tert-butyl acetoacetate as a tert-butyl donor . For amino group protection, Boc anhydride (di-tert-butyl dicarbonate) is often employed in the presence of a base like DMAP (dimethylaminopyridine) to ensure regioselectivity .

Q. 1.2. How can the purity and identity of this compound be validated in a research setting?

Analytical methods include:

- NMR spectroscopy : The tert-butyl group exhibits a distinct singlet at ~1.4 ppm (¹H NMR) and 28-30 ppm (¹³C NMR). The phenyl group resonates at 7.2-7.4 ppm .

- Mass spectrometry (MS) : The molecular ion peak (M+H⁺) should match the molecular weight (e.g., ~279 g/mol for C₁₄H₂₁NO₂).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) confirms purity (>95%) .

Advanced Research Questions

Q. 2.1. How does the tert-butyl ester group influence the compound’s stability and reactivity in peptide synthesis?

The tert-butyl ester acts as a protecting group for carboxylic acids, offering:

- Acid stability : Resists cleavage under acidic conditions (e.g., TFA treatment for Boc deprotection) but is labile under strong bases (e.g., NaOH) or prolonged exposure to nucleophiles .

- Steric hindrance : The bulky tert-butyl group reduces undesired side reactions (e.g., racemization) during peptide coupling steps .

However, thermal decomposition studies (TGA/DSC) are recommended to assess stability under specific reaction conditions .

Q. 2.2. What challenges arise in achieving enantiomeric purity for this compound, and how can they be addressed?

Chiral synthesis of 2-amino-3-phenyl-butyric acid derivatives often faces racemization risks during esterification. Strategies include:

- Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions to control stereochemistry .

- Chiral HPLC : Post-synthetic resolution using columns with chiral stationary phases (e.g., amylose- or cellulose-based) .

- Circular dichroism (CD) : Confirm enantiopurity by comparing optical activity with known standards .

Q. 2.3. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may stem from:

- Impurity profiles : Trace solvents (e.g., DMF) or unreacted intermediates can skew bioassay results. LC-MS/MS analysis is critical for batch validation .

- Solubility variability : The tert-butyl ester’s hydrophobicity affects dissolution in aqueous buffers. Use co-solvents (e.g., DMSO ≤1%) and dynamic light scattering (DLS) to monitor aggregation .

- Cell-line specificity : Bioactivity may vary across models (e.g., cancer vs. primary cells). Validate findings with orthogonal assays (e.g., SPR for binding affinity) .

Q. 2.4. What are the optimal storage conditions to prevent degradation of this compound?

Store at -20°C under inert gas (N₂ or Ar) in airtight, light-resistant containers. Avoid repeated freeze-thaw cycles, as hydrolysis of the tert-butyl ester can occur in humid environments. Periodic FT-IR analysis (monitoring carbonyl peaks at ~1720 cm⁻¹) is advised to detect degradation .

Methodological Guidance

Q. 3.1. How can this compound be utilized as a building block in drug discovery?

Its structural features make it suitable for:

- Peptidomimetics : The phenyl group enhances aromatic interactions with target proteins (e.g., kinase inhibitors) .

- Prodrug design : The tert-butyl ester improves cell permeability, which can be hydrolyzed intracellularly to release the active carboxylic acid .

- Library synthesis : Combine with Ugi or Passerini multicomponent reactions to generate diverse analogs .

Q. 3.2. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite. Avoid aqueous runoff due to potential environmental toxicity .

- Waste disposal : Incinerate via certified hazardous waste facilities. Do not discard in sinks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.